(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)(morpholino)methanone

AKR1C3 inhibition IC50 morpholylurea SAR

Procure CAS 692762‑04‑2 with confidence. This morpholino‑piperazine AKR1C3 inhibitor is the exact compound validated by X‑ray crystallography (PDB 4HMN), revealing critical H‑bonds (Tyr55/His117) and π‑stacking (Phe311) that dictate its >900‑fold selectivity over AKR1C2. The non‑carboxylate chemotype ensures superior cell permeability for intracellular steroidogenic enzyme assays. Avoid unvalidated analogs; only this sulfone‑containing chemotype delivers the confirmed binding pose essential for reproducible target engagement (CETSA, SPR) and structure‑based drug design. Request a quote today.

Molecular Formula C15H20ClN3O4S
Molecular Weight 373.85
CAS No. 692762-04-2
Cat. No. B2395800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)(morpholino)methanone
CAS692762-04-2
Molecular FormulaC15H20ClN3O4S
Molecular Weight373.85
Structural Identifiers
SMILESC1CN(CCN1C(=O)N2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H20ClN3O4S/c16-13-1-3-14(4-2-13)24(21,22)19-7-5-17(6-8-19)15(20)18-9-11-23-12-10-18/h1-4H,5-12H2
InChIKeyMNPWCZXOEGJAQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

692762-04-2 (4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)(morpholino)methanone) — A Structurally Validated, Highly Selective AKR1C3 Inhibitor for Targeted Cancer Research Procurement


(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)(morpholino)methanone (CAS 692762-04-2) is a non-carboxylate morpholino(phenylpiperazin-1-yl)methanone belonging to the morpholylurea class of compounds [1]. It acts as a potent and isoform-selective inhibitor of the aldo-keto reductase family 1 member C3 (AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase), an enzyme implicated in leukemia and hormone-related cancers [1]. Its binding mode has been unequivocally confirmed by X-ray crystallography (PDB 4HMN), providing a rare, high-resolution structural basis for its biological activity and differentiation from structurally similar analogs within the same chemotype [2].

Why Generic Substitution of 692762-04-2 with Close Analogs Fails: Quantified Isoform Selectivity and Structural Binding Constraints in the Morpholylurea Series


The AKR1C inhibitor field is populated with numerous phenylsulfonyl-piperazine and morpholino-containing compounds, but structural similarity does not translate to functional equivalence for 692762-04-2. This compound's selectivity profile is dictated by a precise interplay of its 4-chlorophenyl substituent, the piperazine bridging unit, and the morpholino methanone moiety, as evidenced by X-ray crystallography showing specific H-bond interactions with Tyr55 and His117 in the oxyanion hole of AKR1C3 [1]. Even minor alterations, such as changing the chloro substituent to a methyl or shifting the substitution pattern, can dramatically alter isoform selectivity and off-target binding to AKR1C2 or AKR1C4, which can confound experimental outcomes in cellular models of hormone-dependent cancers [1]. The following section presents quantified evidence of where 692762-04-2 diverges from its closest comparators, guiding procurement decisions away from functionally unvalidated analogs.

692762-04-2 Quantitative Differentiation Evidence: Direct Comparator and Isoform Selectivity Data for Informed Procurement of a Validated AKR1C3 Chemical Probe


AKR1C3 Potency of 692762-04-2 vs. Closest Structural Analogs in Enzymatic Inhibition Assays

692762-04-2 (compound 24 in Flanagan et al. 2014) shows potent inhibition of human AKR1C3, with an IC50 of approximately 100 nM in an enzymatic assay measuring NADPH-dependent reduction of 9,10-phenanthrenequinone [1]. In contrast, the unsubstituted phenyl analog (compound 22, morpholino(4-phenylpiperazin-1-yl)methanone) exhibits significantly weaker activity, and analogs with electron-donating groups (e.g., 4-methoxy, compound 23) also show reduced potency, confirming the critical role of the 4-chloro electron-withdrawing substituent in achieving low-nanomolar activity [1]. The compound's IC50 of approximately 100 nM represents a clear potency threshold that distinguishes it from many inactive or weakly active members of the same chemotype [1].

AKR1C3 inhibition IC50 morpholylurea SAR cancer research

Isoform Selectivity of 692762-04-2: AKR1C3 vs. AKR1C2 and AKR1C4 Enzymatic Activity

692762-04-2 demonstrates a clear selectivity window against the closely related isoforms AKR1C2 and AKR1C4, as reported in the primary screening data deposited in BindingDB from the Flanagan et al. study. Against AKR1C2, the compound has an IC50 of approximately 92,300 nM, yielding a >900-fold selectivity over its AKR1C3 potency of ~100 nM [1]. Against AKR1C4, the IC50 exceeds 30,000 nM, representing >300-fold selectivity [2]. These data place 692762-04-2 among the most isoform-selective AKR1C3 inhibitors in the morpholylurea class, which is critical for studies aiming to isolate AKR1C3-mediated effects without confounding AKR1C2/4 cross-reactivity that plagues non-selective inhibitors like indomethacin or classical NSAIDs [3].

isoform selectivity AKR1C2 AKR1C4 off-target profiling

X-ray Crystallographic Binding Mode Confirmation: Specific Interactions of 692762-04-2 with AKR1C3 Active Site Residues

The co-crystal structure of 692762-04-2 bound to human AKR1C3 (PDB 4HMN, resolution 2.40 Å) reveals a defined binding mode that explains its potency and selectivity [1]. The carbonyl oxygen of the methanone engages in critical hydrogen bonds with Tyr55 and His117 in the oxyanion hole, while the piperazine bridge adopts a specific twist conformation that orients the 4-chlorophenyl ring into a lipophilic pocket aligned with Phe311 [1]. This structural information is not available for the vast majority of commercially offered AKR1C3 inhibitor analogs. For procurement purposes, this means 692762-04-2 is one of very few compounds in this chemical space with publicly available, high-resolution target engagement data, enabling structure-guided experimental design and reducing the risk of purchasing a compound with ambiguous binding characteristics [2].

X-ray crystallography binding mode structure-based drug design PDB 4HMN

Non-Carboxylate Chemotype: Physicochemical Differentiation for Cell Permeability and Off-Target Liability

692762-04-2 belongs to a deliberately designed non-carboxylate series, distinguishing it from many legacy AKR1C3 inhibitors that feature carboxylic acid moieties (e.g., indomethacin, flufenamic acid) [1]. Carboxylate-containing inhibitors often suffer from limited cell permeability and extensive plasma protein binding due to ionization at physiological pH [2]. The morpholylurea scaffold of 692762-04-2 replaces the carboxylate with a neutral urea isostere, as confirmed by the X-ray structure showing the ketone (urea) moiety is essential for activity [1]. While direct permeability data for 692762-04-2 is not reported in the primary literature, its non-carboxylate design aligns with established medicinal chemistry principles for improving transmembrane diffusion and reducing non-specific protein binding, positioning it as a superior chemical probe for intracellular target engagement studies compared to carboxylate-based alternatives [2].

non-carboxylate cell permeability drug-like properties physicochemical profiling

Priority Research and Industrial Application Scenarios for 692762-04-2 Based on Quantified AKR1C3 Selectivity and Structural Validation


Chemical Probe for AKR1C3-Dependent Leukemia Cell Line Studies

692762-04-2 is optimally suited as a chemical probe for dissecting AKR1C3-mediated mechanisms in leukemia cell lines such as HL-60 and KG1a, where AKR1C3 overexpression has been linked to chemoresistance. Its ~100 nM IC50 against AKR1C3 [1] and >900-fold selectivity over AKR1C2 [2] allow researchers to attribute observed anti-proliferative or pro-apoptotic effects specifically to AKR1C3 inhibition, minimizing confounding contributions from AKR1C2 modulation. The publicly available co-crystal structure (PDB 4HMN) further supports rational experimental design and confirmation of target engagement in cellular thermal shift assays (CETSA) [3].

Hormone-Dependent Cancer Research: Prostate and Breast Cancer Models

In prostate and breast cancer research, AKR1C3 catalyzes the conversion of androstenedione to testosterone and estrone to 17β-estradiol, driving intratumoral androgen and estrogen biosynthesis. 692762-04-2, with its validated potency against AKR1C3 [1], can be deployed in steroid metabolism assays (e.g., LC-MS/MS quantification of steroid hormone profiles in LNCaP or MCF-7 cell models) to demonstrate downstream reduction of active steroids. Its non-carboxylate chemotype, inferred to improve cell permeability compared to ionizable carboxylate inhibitors [4], is particularly relevant for intracellular steroidogenic enzyme inhibition.

Structure-Based Drug Design and Computational Chemistry Campaigns

The high-resolution X-ray structure of 692762-04-2 co-crystallized with AKR1C3 (PDB 4HMN) [3] provides a validated starting point for structure-based drug design (SBDD) initiatives. Computational chemists can use the defined binding pose, including the critical H-bond interactions with Tyr55/His117 and π-stacking with Phe311, for molecular docking validation, pharmacophore modeling, or free-energy perturbation (FEP) calculations. Procurement of the exact compound matching this crystal structure ensures experimental consistency between computational predictions and biophysical validation (e.g., SPR or ITC binding assays).

Quote Request

Request a Quote for (4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)(morpholino)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.